molecular formula C14H17NO4 B13407329 Methyl 4-cyclohexyl-3-nitrobenzoate

Methyl 4-cyclohexyl-3-nitrobenzoate

Cat. No.: B13407329
M. Wt: 263.29 g/mol
InChI Key: WYWGSFWBZBEVOD-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexyl-3-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 3-position and a cyclohexyl substituent at the 4-position of the aromatic ring.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 4-cyclohexyl-3-nitrobenzoate

InChI

InChI=1S/C14H17NO4/c1-19-14(16)11-7-8-12(13(9-11)15(17)18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3

InChI Key

WYWGSFWBZBEVOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclohexyl-3-nitrobenzoate typically involves a multi-step process:

    Nitration: The nitration of methyl benzoate is carried out using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group at the meta position relative to the ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled addition of nitric acid to methyl benzoate.

    Catalytic Alkylation: Employing large-scale reactors for the Friedel-Crafts alkylation, ensuring efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclohexyl-3-nitrobenzoate undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The cyclohexyl group can be oxidized to a cyclohexanone or cyclohexanol derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: Methyl 4-cyclohexyl-3-aminobenzoate.

    Substitution: 4-cyclohexyl-3-nitrobenzoic acid.

    Oxidation: this compound derivatives with oxidized cyclohexyl groups.

Scientific Research Applications

Methyl 4-cyclohexyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-cyclohexyl-3-nitrobenzoate involves its interaction with specific molecular targets:

    Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.

    Cyclohexyl Group: The hydrophobic cyclohexyl group can influence the compound’s interaction with lipid membranes and proteins.

    Ester Group: The ester functional group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 4-position significantly impacts physical properties. Below is a comparative analysis of key analogs:

Compound Substituent (4-position) Molecular Weight Solubility Key Applications
Methyl 4-chloro-3-nitrobenzoate Chloro ~215.6 g/mol Ethanol, DMSO Intermediate in organic synthesis
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate Methoxy-oxoethyl 253.2 g/mol Chloroform, Methanol, DMSO Research chemical in drug discovery
Methyl 4-(cyclohexylamino)-3-nitrobenzoate Cyclohexylamino Not reported Not reported Pharmaceutical intermediates
Methyl 3-amino-4-nitrobenzoate Amino 196.1 g/mol Polar solvents (water, ethanol) Dye synthesis, agrochemicals

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance stability but reduce solubility in polar solvents. The chloro derivative () is sparingly soluble in ethanol, while the methoxy-oxoethyl analog () exhibits better solubility in organic solvents due to its ester functionality .

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: Nitro and ester groups participate in hydrogen-bonding networks. For example, Methyl 4-chloro-3-nitrobenzoate () forms C–H···O interactions in its crystal lattice, while amino-substituted analogs () engage in N–H···O bonds . The cyclohexyl group in the target compound may disrupt such networks, leading to less predictable crystallization behavior.
  • Crystallographic Tools : Programs like SHELXL () and ORTEP-3 () are critical for analyzing these structures, though steric bulk may complicate refinement .

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